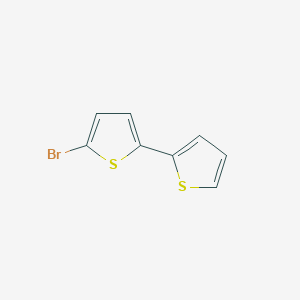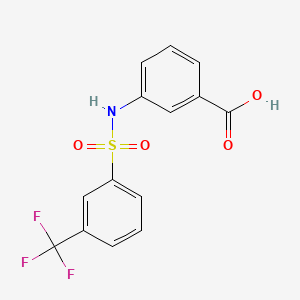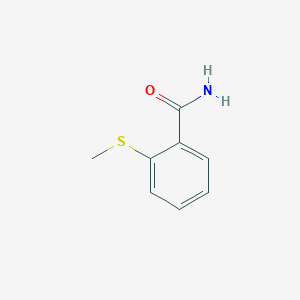
5-溴-2,2'-联噻吩
概述
描述
5-Bromo-2,2'-bithiophene is a brominated bithiophene derivative that serves as an important intermediate in the synthesis of various organic compounds, particularly in the field of organic electronics. The presence of the bromine atom on the thiophene ring makes it a versatile starting material for further chemical modifications through various cross-coupling reactions.
Synthesis Analysis
The synthesis of brominated bithiophenes has been explored in several studies. A direct synthesis method for 2-bromo-4-alkylthiophenes has been developed, yielding products with high chemical yields exceeding 90%. This method involves regioselective lithiation of 3-alkylthiophenes followed by quenching with bromine at low temperatures. Additionally, protocols for synthesizing dihexyl-2,2'-bithiophenes using Kumada and Suzuki cross-coupling reactions have been reported, achieving high yields and excellent selectivity for head-to-tail (HT) and tail-to-tail (TT) regioisomers . Another study describes the synthesis of 3,4'-dibromo-2,2'-bithiophene through metal-catalyzed cross-coupling, which can be further converted into bis(alkylsulfanyl) derivatives .
Molecular Structure Analysis
The molecular structure of brominated bithiophenes has been investigated using X-ray crystallography. For instance, the X-ray molecular structure of 3,4'-dibromo-2,2'-bithiophene has been reported, providing insights into the arrangement of atoms and the overall geometry of the molecule . Additionally, the electronic and structural properties of hexaferrocenyl-2,2'-bithiophene, a related compound, have been studied using UV-vis spectroscopy and single-crystal X-ray diffraction, revealing electron delocalization within the bithiophene moiety .
Chemical Reactions Analysis
Brominated bithiophenes are reactive intermediates that can undergo various chemical reactions. For example, 5-bromopyrimidine has been shown to react with 2,2'-bithiophene under palladium-catalyzed conditions to yield aryl-aryl C-C coupling products. Alternatively, nucleophilic aromatic substitution of hydrogen (SNH) can be catalyzed by a Lewis acid to produce 5-bromo-4-(het)aryl-pyrimidines . These reactions demonstrate the versatility of brominated bithiophenes in forming new chemical bonds and structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated bithiophenes are influenced by their molecular structure and the presence of substituents. The electrochemical properties of hexaferrocenyl-2,2'-bithiophene have been explored using cyclic and square-wave voltammetry, showing that the ferrocenyl groups can be reversibly oxidized. The atropisomerism of this compound, due to the rotation barrier around the bithiophene bond, has also been investigated . The NMR data for 3,4'-dibromo-2,2'-bithiophene provide additional information on the chemical environment of the protons and carbons in the molecule . Molecular orbital calculations, redox, and optical measurements have been performed for pyrimidine derivatives substituted with bithiophene, contributing to the understanding of their electronic properties .
科学研究应用
合成和化学反应
微波辅助钯催化反应:5-溴-2,2'-联噻吩已被用于微波辅助钯催化反应中,导致形成5-(het)芳基取代的嘧啶。这个过程涉及芳基-芳基C-C偶联,展示了它在有机合成中的实用性 (Verbitskiy et al., 2013)。
钯催化芳基化反应:该化合物是钯催化芳基化反应的前体,这是通过C-H键裂解合成5,5'-二芳基-2,2'-联噻吩的方法 (Yokooji et al., 2004)。
区域选择性多卤化:它用于区域选择性多卤化过程,这对于制备各种卤代联噻吩是重要的。这种一锅法过程提供了连续多卤化的方法,提高了产率和选择性 (Kim et al., 2013)。
光学和电子性质
非线性光学(NLO)材料:5-溴-2,2'-联噻吩用于合成非线性光学材料的前体。由于其独特的光学性质,这些合成化合物在光子学领域有应用 (Herbivo et al., 2009)。
具有光学性质的含硅分子:它是创建具有特定光学性质的含硅分子的关键组成部分,如吸收和荧光光谱。这些性质对于材料科学和光电子学的应用至关重要 (Naka et al., 2013)。
材料科学和聚合物化学
多羟基寡联噻吩:它作为多羟基寡联噻吩的构建块,对于创建具有规则头-尾和头-头排列的多羟基寡联噻吩是重要的。这些在各种聚合物化学应用中使用 (Barbarella & Zambianchi, 1994)。
对称八联噻吩的合成:该化合物被用于一锅氧化偶联方法中,用于创建对称的八联噻吩。由于它们在有机溶剂中的溶解性和溶剂致色性属性,这些具有应用 (Mucci et al., 2006)。
电聚合:它用于寡噻吩二茂铁电聚合物的电聚合。对这些化合物的电化学和光谱表征对于开发具有特定性质的新材料是重要的 (Zhu & Wolf, 1999)。
推-拉联噻吩偶氮色团:通过这种化合物,合成和评价带有噻唑和苯并噻唑基团的推-拉联噻吩偶氮色团,这些色团在非线性光学性质和氧化还原行为中有应用 (Raposo et al., 2011)。
安全和危害
作用机制
Target of Action
5-Bromo-2,2’-bithiophene is a bromothiophene derivative It’s known to react with various aryl iodides bearing an electron-donating or electron-withdrawing substituent .
Mode of Action
It is known to undergo reactions with various aryl iodides, which suggests that it may interact with its targets through a mechanism involving electron donation or withdrawal .
Biochemical Pathways
Its ability to react with aryl iodides suggests that it may influence pathways involving these compounds .
Pharmacokinetics
Its physical properties such as density (16±01 g/cm3), boiling point (2860±250 °C at 760 mmHg), and melting point (29-32ºC (lit)) can provide some insights into its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Action Environment
The action of 5-Bromo-2,2’-bithiophene can be influenced by various environmental factors. For instance, its stability may be affected by temperature, given its specific melting and boiling points . Additionally, its reactivity with aryl iodides suggests that the presence of these compounds in the environment could potentially influence its action .
属性
IUPAC Name |
2-bromo-5-thiophen-2-ylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrS2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOAIGVIYUXYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348691 | |
| Record name | 5-bromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,2'-bithiophene | |
CAS RN |
3480-11-3 | |
| Record name | 5-bromo-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-[2,2']bithiophenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Bromo-2,2'-bithiophene a valuable building block in material science?
A: 5-Bromo-2,2'-bithiophene serves as a versatile precursor for synthesizing diverse materials. Its bromo group allows for facile functionalization through reactions like the Stille coupling reaction []. For instance, it can be coupled with boronic acid derivatives to create extended conjugated systems, as demonstrated by its use in forming polythiophene/gold nanoparticle networks []. This property makes it valuable for developing novel materials with tailored electronic and optical properties.
Q2: How does 5-Bromo-2,2'-bithiophene contribute to the development of two-photon imaging probes?
A: 5-Bromo-2,2'-bithiophene serves as a key component in synthesizing donor-π-acceptor (D-π-A) molecules for two-photon imaging []. Researchers utilized it to create chromophores with bithiophene or terthiophene cores linked to an electron-donating diphenylamine moiety. These compounds exhibited two-photon induced luminescence upon excitation at 700 nm and showed potential for bio-imaging applications. Importantly, the bithiophene-based chromophores displayed higher two-photon absorption cross-section values compared to their terthiophene counterparts, highlighting the impact of the core structure on optical properties [].
Q3: How does the structure of 5-Bromo-2,2'-bithiophene influence its electrochemical properties?
A: The presence of the bromine atom in 5-Bromo-2,2'-bithiophene significantly influences its reactivity and allows for further functionalization via various coupling reactions. This enables the creation of extended conjugated systems with tunable electrochemical properties []. For example, researchers synthesized oligothienylferrocene complexes incorporating 5-Bromo-2,2'-bithiophene and observed irreversible thiophene-based oxidation waves in their cyclic voltammograms. These waves appeared at higher potentials than the reversible FeII/III redox couple, demonstrating the influence of the extended conjugated system on the electrochemical behavior [].
Q4: Can you provide an example of how 5-Bromo-2,2'-bithiophene is used in the development of dye-sensitized solar cells?
A: Researchers have utilized 5-Bromo-2,2'-bithiophene as a building block to create novel N,S,P-hybrid dyes for dye-sensitized solar cells []. They employed Stille coupling to connect 5-Bromo-2,2'-bithiophene with a stannylated phosphole derivative, followed by further modifications to introduce a triarylamine donor and a carboxylic acid anchoring group. The resulting dyes exhibited broad absorption in the visible region, attributed to the extended conjugation and intramolecular charge-transfer character facilitated by the 5-Bromo-2,2'-bithiophene unit []. These dyes achieved moderate power conversion efficiencies, demonstrating the potential of incorporating 5-Bromo-2,2'-bithiophene into D-π-A sensitizers for solar energy applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)



![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)


